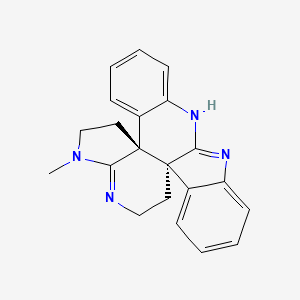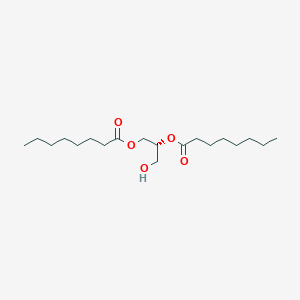
2,3-Dioctanoylglycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dioctanoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both the 2- and 3-acyl groups are specified as octanoyl. It is a 2,3-diacyl-sn-glycerol and a dioctanoylglycerol. It is an enantiomer of a 1,2-dioctanoyl-sn-glycerol.
Applications De Recherche Scientifique
1. Role in Macrophage Activity
2,3-Dioctanoylglycerol is found to stimulate phospholipase A-type cleavage of phosphatidylinositol and release arachidonic acid from macrophage phospholipids, suggesting a role in macrophage-mediated immune responses (Emilsson, Wijkander, & Sundler, 1986).
2. Impact on T Lymphocytes
Research indicates that 2,3-Dioctanoylglycerol affects human peripheral resting T lymphocytes, influencing cell metabolism and interleukin 2 receptor expression. This suggests its importance in immune cell regulation (Asaoka, Oka, Yoshida, & Nishizuka, 1991).
3. Interaction with Protein Kinase C
Studies show that 2,3-Dioctanoylglycerol can activate protein kinase C, an enzyme vital in various cellular processes. This activation has implications for understanding cellular signaling pathways (Strawn et al., 1989).
4. Effect on Insulin Action
In rat adipocytes, 2,3-Dioctanoylglycerol has been shown to modulate insulin receptor function and its bioeffects, highlighting its potential significance in metabolic regulation (Terry, Levy, & Grunberger, 1991).
5. Influence on Neurotransmitter Release
Research suggests that 2,3-Dioctanoylglycerol can stimulate neurotransmitter release in the central nervous system. This finding is crucial for understanding neural communication and possibly neurological disorders (Nelson Davis & Patrick, 1990).
6. Modulation of Cardiac Myocytes
Studies indicate that 2,3-Dioctanoylglycerol can affect the amplitude of contractions in cardiac myocytes, demonstrating its potential impact on heart function and health (Huang et al., 1996).
7. Role in Calcium Channel Regulation
Research has shown that 2,3-Dioctanoylglycerol can influence calcium channels in various cell types, including myometrial cells. This effect is critical for understanding calcium signaling in cells (Kusaka & Sperelakis, 1995).
Propriétés
Formule moléculaire |
C19H36O5 |
|---|---|
Poids moléculaire |
344.5 g/mol |
Nom IUPAC |
[(2R)-3-hydroxy-2-octanoyloxypropyl] octanoate |
InChI |
InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3/t17-/m1/s1 |
Clé InChI |
ZQBULZYTDGUSSK-QGZVFWFLSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC |
SMILES |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
SMILES canonique |
CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Benzo[b]thiophen-2-yl)-2-(methylsulfinyl)ethanone](/img/structure/B1246357.png)

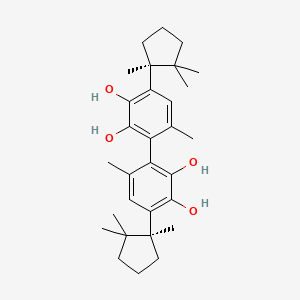
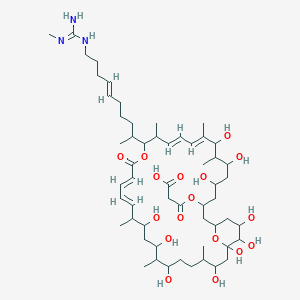

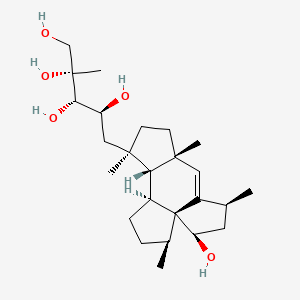
![N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[N-acetyl-alpha-neuraminyl-(2->3)-beta-D-galactosyl-(1->4)-[beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1->6)]-2,5-anhydro-D-mannose](/img/structure/B1246369.png)






